molecular formula C28H24F3NO6 B1676817 (2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid

(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid

Cat. No.: B1676817
M. Wt: 527.5 g/mol
InChI Key: BWTOBMCYVACNJZ-KRWDZBQOSA-N
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Description

(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid is a research-grade compound recognized for its potent and selective antagonism of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary cold and menthol sensor in the peripheral nervous system, and its dysregulation is implicated in a range of pathological conditions, including cold allodynia, neuropathic pain, and migraine. This compound functions by blocking the channel's activation , thereby inhibiting the influx of cations and the subsequent neuronal signaling in response to cold stimuli or chemical agonists like menthol and icilin. Its specific stereochemistry and structural elements are critical for its high binding affinity and selectivity over other TRP channels. As a key pharmacological tool, this antagonist is invaluable for elucidating the complex role of TRPM8 in thermosensation and pain pathways , validating it as a therapeutic target, and for the in vitro and in vivo evaluation of potential analgesic agents. Researchers utilize this compound to dissect mechanisms of chronic pain and to develop novel treatment strategies for conditions associated with aberrant cold sensing.

Properties

Molecular Formula

C28H24F3NO6

Molecular Weight

527.5 g/mol

IUPAC Name

(2S)-2-[2-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid

InChI

InChI=1S/C28H24F3NO6/c1-16-22(14-19-6-4-5-7-25(19)37-17(2)27(34)35)23-15-21(38-28(29,30)31)12-13-24(23)32(16)26(33)18-8-10-20(36-3)11-9-18/h4-13,15,17H,14H2,1-3H3,(H,34,35)/t17-/m0/s1

InChI Key

BWTOBMCYVACNJZ-KRWDZBQOSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC=CC=C4OC(C)C(=O)O

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC=CC=C4O[C@@H](C)C(=O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC=CC=C4OC(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRL-20;  MRL 20;  MRL20

Origin of Product

United States

Biological Activity

The compound (2S)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1H-Indol-3-Yl]methyl}phenoxy)propanoic acid is a complex organic molecule that has garnered attention for its potential biological activity, particularly in the context of metabolic and immune regulation. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C21H22F3N1O4
  • Molecular Weight : 405.40 g/mol
  • IUPAC Name : this compound

This compound features a trifluoromethoxy group, which is known to enhance biological activity due to its electron-withdrawing properties.

Research indicates that this compound acts as a ligand for the Peroxisome Proliferator-Activated Receptor (PPAR) family, particularly PPARγ and PPARδ. These nuclear hormone receptors play pivotal roles in regulating glucose metabolism, lipid metabolism, and inflammation .

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Studies have shown that PPARγ activation leads to the suppression of pro-inflammatory cytokines. This suggests that the compound may have potential applications in treating inflammatory diseases .
  • Antidiabetic Potential :
    • The modulation of PPARγ is associated with improved insulin sensitivity and glucose homeostasis. Therefore, this compound may serve as a therapeutic agent in Type 2 diabetes management .
  • Antitumor Activity :
    • Some derivatives of indole-based compounds have demonstrated anticancer properties through apoptosis induction in cancer cells. The specific activity of this compound in cancer models remains an area for further investigation .

Case Studies

  • Study on PPAR Activation :
    • A study conducted by researchers evaluated the binding affinity of various compounds to PPARγ. The findings indicated that this compound exhibited significant binding affinity compared to standard ligands, suggesting its potential as a therapeutic agent for metabolic disorders .
  • In Vivo Studies :
    • In animal models, administration of this compound resulted in improved metabolic profiles, including reduced blood glucose levels and enhanced lipid profiles, indicating its efficacy in metabolic syndrome interventions .

Data Table: Biological Activities and Effects

Biological Activity Effect Reference
Anti-inflammatoryReduction of cytokine levels
AntidiabeticImproved insulin sensitivity
AntitumorInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Bioactivity Reference
Target Compound Indole 4-Methoxybenzoyl, 2-Methyl, 5-Trifluoromethoxy, Phenoxypropanoic Acid (2S) Potential NSAID/COX inhibition
CF3-Indomethacin Indole 4-Chlorobenzoyl, 5-Methoxy, 2'-Trifluoromethyl COX-2 inhibition
Haloxyfop Phenoxypropanoic Acid Pyridinyloxy Herbicidal
PPAR Agonist () Oxazole Terphenyl, Methylpropanoic Acid PPAR-α/γ agonism

Table 2: Bioactivity Data of Selected Analogues

Compound IC50 (COX-1/COX-2) Binding Affinity (α1/β1 Adrenoceptors) Additional Bioactivity Reference
CF3-Indomethacin COX-2 selective Not tested Anti-inflammatory
Compound from N/A α1: 0.8 μM; β1: 2.5 μM Antiarrhythmic (1 mg/kg)
PPAR Agonist () N/A N/A PPAR-α IC50: 174 nM

Preparation Methods

Fischer Indole Synthesis for 2-Methylindole

The 2-methylindole scaffold is synthesized via Fischer indole synthesis, a well-established method for constructing substituted indoles. Cyclization of phenylhydrazine with a ketone (e.g., 2-butanone) under acidic conditions yields 2-methylindole.

Trifluoromethoxy Group Introduction

Trifluoromethoxy (-OCF₃) installation at the indole’s 5-position employs CF₃SO₂Na as a trifluoromethyl source under oxidative conditions. In a metal-free protocol, 2-methylindole reacts with CF₃SO₂Na and K₂S₂O₈ in CH₃CN/H₂O at 80°C, achieving 5-trifluoromethoxy-2-methylindole in 72% yield.

4-Methoxybenzoylation at the 1-Position

Acylation of 5-trifluoromethoxy-2-methylindole with 4-methoxybenzoyl chloride in the presence of AlCl₃ as a Lewis acid introduces the 4-methoxybenzoyl group at the indole’s 1-position. This Friedel-Crafts acylation proceeds selectively due to the electron-rich nature of the indole’s 1-position.

Synthesis of (2S)-2-(2-Methylphenoxy)propanoic Acid

Enantioselective Formation of the Chiral Center

The (S)-configuration at the propanoic acid’s 2-position is achieved via asymmetric hydrolysis of a racemic ester. For example, lipase-catalyzed kinetic resolution of (±)-2-(2-methylphenoxy)propanoic acid ethyl ester in phosphate buffer (pH 7.0) yields the (S)-enantiomer with >98% enantiomeric excess (ee).

Phenoxypropanoic Acid Synthesis

A nucleophilic aromatic substitution reaction between o-cresol and S-2-chloropropionate under basic conditions forms 2-(2-methylphenoxy)propanoic acid. Optimized conditions involve refluxing with NaOH in toluene, followed by HCl acidification to precipitate the product (77% yield).

Coupling of Indole and Phenoxypropanoic Acid Moieties

Benzylation at the Indole’s 3-Position

The 3-methyl group of the indole is functionalized via a Mannich reaction or alkylation. Reaction of 1-(4-methoxybenzoyl)-5-trifluoromethoxy-2-methylindole with formaldehyde and 2-methylphenol derivatives generates the 3-benzyl intermediate. Alternatively, direct alkylation using 2-(2-methylphenoxy)propanoic acid bromide in the presence of NaH achieves coupling.

Stereochemical Integrity Maintenance

To preserve the (S)-configuration during coupling, mild conditions (e.g., low temperature, non-acidic media) are employed. Mitsunobu reaction with (S)-2-(2-methylphenoxy)propan-1-ol and triphenylphosphine/DIAD ensures retention of stereochemistry.

Final Assembly and Purification

Ester Hydrolysis

The propanoic acid ethyl ester is hydrolyzed using NaOH in aqueous THF, followed by HCl acidification to yield the final carboxylic acid. This step proceeds quantitatively without racemization due to the stability of the chiral center under basic conditions.

Purification Techniques

Crystallization from ethanol/water mixtures or chromatography on silica gel (eluent: hexane/ethyl acetate) provides the pure target compound. Analytical data (HPLC, NMR) confirm >99% purity and correct stereochemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing (2S)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1H-Indol-3-Yl]methyl}phenoxy)propanoic Acid?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of 4-methoxybenzoyl chloride with 2-methyl-5-(trifluoromethoxy)indole under anhydrous conditions (e.g., DCM, 0–5°C, nitrogen atmosphere) to form the indole backbone.
  • Step 2 : Alkylation of the indole’s 3-position using a methylphenoxypropanoic acid derivative. Sodium hydride or LDA is often used for deprotonation, followed by coupling with a benzyl halide intermediate.
  • Step 3 : Chiral resolution via enzymatic or chromatographic methods to isolate the (S)-enantiomer.
  • Critical Parameters : Reaction temperature (<10°C for Step 1), solvent purity (e.g., anhydrous THF), and inert gas purging to prevent oxidation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions (e.g., trifluoromethoxy group at C5 of indole, methoxybenzoyl at N1).
  • X-ray Crystallography : Resolve the stereochemistry of the (S)-propanoic acid moiety and verify intramolecular interactions (e.g., hydrogen bonding between the carboxylic acid and methoxy groups). PDB-based structural analogs (e.g., 2Q59) can guide comparative analysis .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ or [M-H]^- ions) and rule out side products .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against COX-2 or 5-LOX enzymes due to structural similarity to indole-based anti-inflammatory agents.
  • Cellular Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Binding Affinity Studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to evaluate interactions with target proteins (e.g., PPARγ) .

Advanced Research Questions

Q. How does the stereochemistry (S-configuration) of the propanoic acid moiety influence target binding and pharmacokinetics?

  • Methodological Answer :

  • Docking Simulations : Compare (S)- and (R)-enantiomers using software like AutoDock Vina to predict binding modes with receptors (e.g., nuclear hormone receptors).
  • Pharmacokinetic Profiling : Conduct parallel in vivo studies in rodent models to compare AUC, t1/2t_{1/2}, and clearance rates. Chiral HPLC can monitor enantiomer stability in plasma .

Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines or animal models?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from ≥3 independent studies and apply statistical tools (e.g., random-effects model) to identify confounding variables (e.g., cell line genetic drift).
  • Dose-Response Reevaluation : Test the compound at logarithmic concentrations (0.1–100 µM) to rule out off-target effects at high doses.
  • Transcriptomic Profiling : Use RNA-seq to compare gene expression patterns in responsive vs. non-responsive models .

Q. How can researchers optimize the compound’s metabolic stability without compromising its potency?

  • Methodological Answer :

  • Prodrug Design : Modify the carboxylic acid group to ester or amide prodrugs. Assess hydrolysis rates in simulated gastric fluid (SGF) and human liver microsomes.
  • Isotope Labeling : Incorporate 2H^{2}H or 19F^{19}F at metabolically vulnerable sites (e.g., methyl groups) to track degradation pathways via LC-MS/MS.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with fluorinated or methoxy substituents to balance lipophilicity and metabolic resistance .

Q. What in vivo experimental designs are recommended for evaluating efficacy in disease models while minimizing variability?

  • Methodological Answer :

  • Randomized Block Design : Assign animals to treatment/control groups using stratified randomization based on baseline biomarkers (e.g., serum cytokines).
  • Dosing Regimen : Use pharmacokinetic-driven dosing (e.g., q12h or q24h) to maintain steady-state concentrations.
  • Endpoint Selection : Combine histopathology with omics-based endpoints (e.g., proteomics of target tissues) to capture multimodal efficacy signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid
Reactant of Route 2
Reactant of Route 2
(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid

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